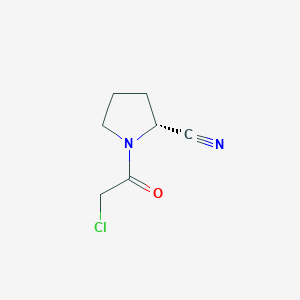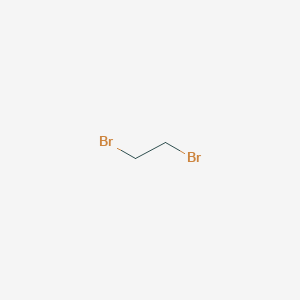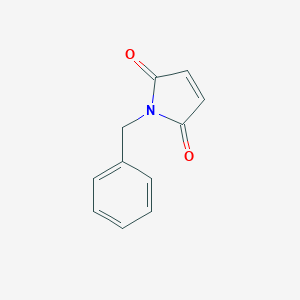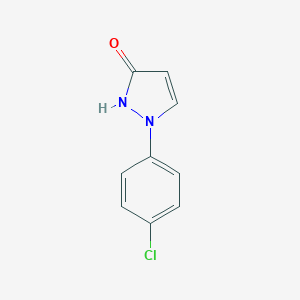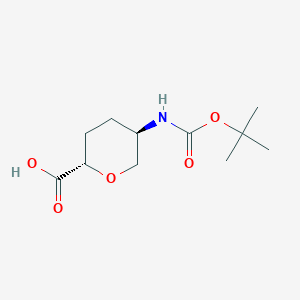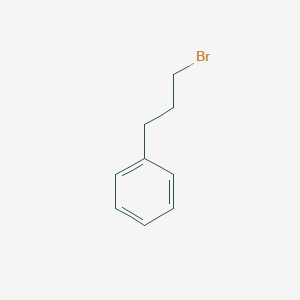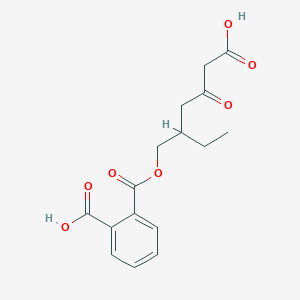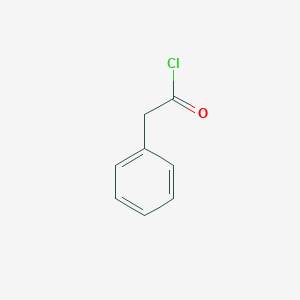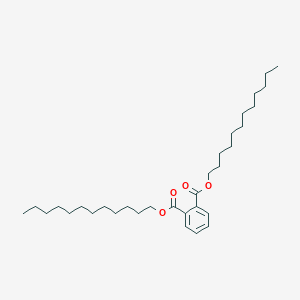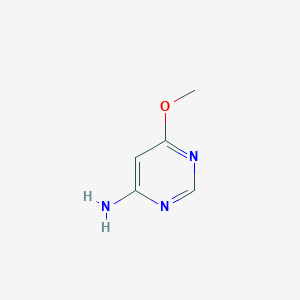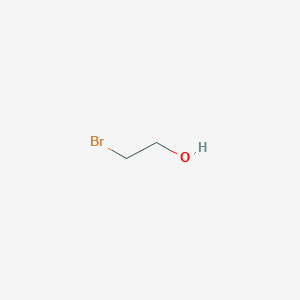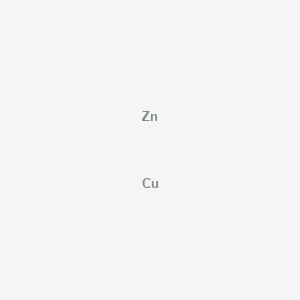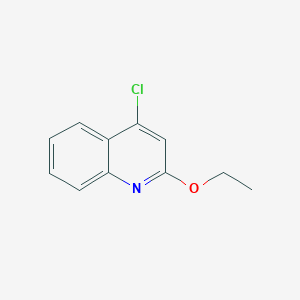
4-Chloro-2-ethoxyquinoline
概要
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 4-Chloro-2-ethoxyquinoline, typically involves multi-step chemical processes. One method for synthesizing 4-chloroquinolines involves starting with simple raw materials through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. These processes have been optimized to achieve substantial yields and confirm product structure through techniques like NMR and MS (Jiang Jia-mei, 2010; Lei Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-ethoxyquinoline derivatives has been extensively analyzed through experimental techniques like FT-IR, FT-Raman, UV–Vis, NMR, and X-ray diffraction, alongside theoretical methods such as DFT calculations. These studies provide insights into the geometry, vibrational assignments, and electronic characteristics of these molecules (S. Murugavel et al., 2017).
Chemical Reactions and Properties
4-Chloro-2-ethoxyquinoline and its derivatives participate in a variety of chemical reactions, including interactions with nitrogen nucleophiles, leading to the formation of novel quinazoline derivatives. These reactions are crucial for further modifications and applications of these compounds (M. El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of 4-Chloro-2-ethoxyquinoline derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular geometry. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Kazuma Gotoh et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-ethoxyquinoline, including reactivity with other chemical entities and stability under different conditions, are pivotal for its application in synthetic chemistry and drug development. Studies on its reactions with thiophosgene and other heterocycles highlight its versatile reactivity and potential for generating a wide range of chemical structures (R. Hull et al., 1975).
科学的研究の応用
Intermediate in Synthesis
It serves as an intermediate in the synthesis of various chemical compounds. For example, it has been used in the preparation of 2((3aminopropyl)amino)quinolin4(1H)-one, with good yield and selectivity (Vontobel, Fuscaldo, Santos, & da Costa, 2020).
Cancer Research
In the field of oncology, derivatives of chloroquinolines, like chloroquine, have shown potential in sensitizing breast cancer cells to chemotherapy, which could enhance the efficacy of cancer treatments (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).
Chemosensor Development
Certain chloroquinoline compounds have been studied for their ability to act as chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+, which can be useful in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Antimicrobial Applications
Substituted ethyl 2-(quinolin-4-yl)-propanoates synthesized from anilines and diethyl 2-(ethoxymethylene)malonate have shown potent antimicrobial activity against Helicobacter pylori, indicating potential use in pharmaceuticals (Khan, Miller, Rainsford, & Zhou, 2013).
Food Industry
Ethoxyquin, a related compound, is used as an antioxidant in animal feed. However, its safety has been questioned due to potential harmful effects (Blaszczyk, Augustyniak, & Skolimowski, 2013).
COVID-19 Research
Hydroxychloroquine, a derivative, has been studied for its potential as a COVID-19 treatment, although its use has been controversial due to concerns about toxicity and antimicrobial resistance (Vaidya & Vyas, 2020).
Safety And Hazards
The safety data sheet for 4-Chloro-2-ethoxyquinoline indicates that it is classified as having acute toxicity, both oral and dermal, and it may cause skin sensitization . It is also classified as a carcinogen . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
4-chloro-2-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEWYQHHTOEPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356476 | |
| Record name | 4-Chloro-2-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethoxyquinoline | |
CAS RN |
91348-94-6 | |
| Record name | 4-Chloro-2-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



